Product packaging for Chlorine trifluoride(Cat. No.:CAS No. 7790-91-2)

Chlorine trifluoride

Cat. No.: B1221197
CAS No.: 7790-91-2
M. Wt: 92.45 g/mol
InChI Key: JOHWNGGYGAVMGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chlorine trifluoride (ClF₃) is a highly reactive interhalogen compound valued in research for its extreme oxidative fluorination power. This colorless gas or pale greenish-yellow liquid is characterized by a T-shaped molecular geometry and reacts violently with water, organic materials, and most other substances, making it a powerful tool for specialized industrial processes . Its primary research and industrial value lies in two critical areas. In the semiconductor industry, ClF₃ serves as a highly effective cleaning and etching agent for Chemical Vapor Deposition (CVD) chambers. It efficiently removes silicon and metal residues from chamber walls without requiring plasma activation, significantly reducing equipment downtime . Furthermore, it is indispensable in nuclear fuel processing for the conversion of uranium into uranium hexafluoride (UF₆), a key step in fuel preparation and enrichment . The mechanism of action for ClF₃ involves violent fluorination and oxidation reactions. It acts as a potent fluorinating agent, reacting with most inorganic and organic materials, often spontaneously. With water, it undergoes rapid hydrolysis to produce hydrogen fluoride (HF), hydrogen chloride (HCl), and oxygen . This extreme reactivity necessitates stringent handling protocols. Researchers must use appropriate personal protective equipment (PPE) and ensure all procedures are conducted under controlled conditions, using compatible materials like steel, copper, or nickel, which form a protective metal fluoride layer . This product is strictly For Research Use Only and is not intended for personal or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula ClF3 B1221197 Chlorine trifluoride CAS No. 7790-91-2

Properties

IUPAC Name

trifluoro-λ3-chlorane
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InChI

InChI=1S/ClF3/c2-1(3)4
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InChI Key

JOHWNGGYGAVMGU-UHFFFAOYSA-N
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Canonical SMILES

FCl(F)F
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Molecular Formula

ClF3
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DSSTOX Substance ID

DTXSID90893948
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Molecular Weight

92.45 g/mol
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Physical Description

Chlorine trifluoride appears as a colorless gas or green liquid with a pungent odor. Boils at 53 °F. It reacts with water to form chlorine and hydrofluoric acid with release of heat. Contact with organic materials may result in spontaneous ignition. It is corrosive to metals and tissue. Prolonged exposure to low concentrations or short term exposure to high concentrations may result in adverse health effects. Under prolonged exposure to fire or intense heat the container may violently rupture and rocket., Gas or Vapor, Colorless gas or a greenish-yellow liquid (below 53 degrees F) with a somewhat sweet, suffocating odor; Note: Shipped as a liquefied compressed gas; [NIOSH], NEARLY COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR., Colorless gas or a greenish-yellow liquid (below 53 °F) with a somewhat sweet, suffocating odor., Colorless gas or a greenish-yellow liquid (below 53 °F) with a somewhat sweet, suffocating odor. [Note: Shipped as a liquefied compressed gas.]
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Boiling Point

53 °F at 760 mmHg (USCG, 1999), 11.75 °C, 12 °C, 53 °F
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Solubility

Reacts with water (NIOSH, 2023), decomposes in cold and hot water, Solubility in water: reaction, Reacts
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Density

1.85 at 51.8 °F (USCG, 1999) - Denser than water; will sink, 1.825 g/mL @ boiling point (liquid), DENSITY OF GAS 3.14 g/L (AIR= 1.29), Density of the solid = 2.530 g/cu cm @ 153 deg K, 1.85 at 51.8 °F, 1.77 (Liquid at 53 °F), 3.21(relative gas density)
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Vapor Density

3.21 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), More than three times that of air, Relative vapor density (air = 1): 3.18, 3.21
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Vapor Pressure

1.4 atm (NIOSH, 2023), 10 mm Hg at -71.8 °C; 400 mm Hg at -4.9 °C; 760 mm Hg at 11.5 °C, 1.4 atm
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Impurities

F2, HF, ClF, and Cl2
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Color/Form

COLORLESS GAS; LIQUID IS YELLOW-GREEN IN COLOR; SOLID IS WHITE, Colorless gas or a greenish-yellow liquid (below 53 degrees F) [Note: Shipped as a liquefied compressed gas].

CAS No.

7790-91-2
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Melting Point

-105 °F (USCG, 1999), -76.34 °C, -76 °C, -105 °F
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Advanced Synthetic Methodologies and Process Optimization

Historical Development of Chlorine Trifluoride Synthesis Routes

The journey of this compound synthesis began in the early 20th century, with its initial isolation and characterization paving the way for larger-scale production driven by various industrial and military interests.

This compound was first successfully synthesized and characterized in 1930 by chemists Otto Ruff and H. Krug. wikipedia.orgcastos.com Their pioneering work involved the direct fluorination of chlorine gas. In their laboratory setup, they reacted fluorine and chlorine, which also produced chlorine monofluoride (ClF). The separation of the desired this compound from the product mixture was achieved through distillation. wikipedia.org This initial preparation was crucial in determining the fundamental properties of the compound and recognizing its potential as a highly reactive substance. castos.comsesha.org

The foundational reaction established by Ruff and Krug is:

Cl₂ + 3F₂ → 2ClF₃ researchgate.net

This reaction laid the groundwork for all subsequent synthesis methodologies. The early characterization involved verifying its composition through analysis and density measurements, and noting its remarkable reactivity. en-academic.com

The transition from laboratory curiosity to industrial chemical was notably driven by military interests during World War II. wikipedia.orgsesha.org German scientists investigated this compound, under the codename N-Stoff, for applications as an incendiary weapon. wikipedia.org This led to the first efforts in bulk industrial production. sesha.org The initial German industrial process was a two-step synthesis. First, chlorine and fluorine were reacted under heat to produce chlorine monofluoride. In the second step, the chlorine monofluoride was reacted with excess fluorine to yield this compound with a reported 96% to 98% yield at a production scale of approximately 135 kg per hour. sesha.org

Following the war, the demand for this compound grew in various sectors, including nuclear fuel processing for the production of uranium hexafluoride (UF₆) and as a high-energy oxidizer in rocket propellant research. sesha.orggoogle.com This spurred further advancements in production technology. The primary industrial method remains the direct reaction of chlorine and fluorine, but with significant process optimization. Modern industrial production involves reacting chlorine and fluorine at elevated temperatures, typically around 280°C, followed by condensation of the product at approximately -80°C to achieve high purity (99.0%). wipo.int

The table below summarizes key aspects of the historical evolution of this compound synthesis.

Aspect Early Laboratory Preparation (Ruff & Krug, 1930) Early Industrial Production (WWII Era) Modern Industrial Production
Scale Laboratory / Small-scaleTonnage quantitiesSeveral hundred tons annually
Methodology Direct fluorination of chlorineTwo-step synthesis (via ClF)Direct, single-step fluorination
Key Process Reaction followed by distillationSequential reactions with heatingHigh-temperature reaction and cryogenic condensation
Reported Yield Not specified in initial reports96% - 98%High, with 99.0% purity
Primary Driver Scientific discovery and characterizationMilitary applications (incendiary)Nuclear fuel processing, semiconductor industry, rocket propellants

Contemporary Synthetic Innovations

Recent advancements in the synthesis of this compound have focused on improving reaction control, enhancing safety, and increasing yield and purity. These innovations span gas-phase, liquid-phase, and photochemical approaches.

Modern gas-phase synthesis of this compound often employs specialized reactors and catalysts to optimize the reaction between chlorine and fluorine gas. One approach involves mixing chlorine, fluorine, and a diluent gas (such as nitrogen, argon, or helium) and passing the mixture through a catalytic reactor. patsnap.com The use of catalysts allows for the reaction to proceed at lower temperatures (100–400 °C) compared to uncatalyzed high-temperature methods, which reduces the corrosive impact on reactor materials. patsnap.com

Recent innovations include the use of microchannel reactors made from corrosion-resistant nickel-based alloys. google.com In this system, the fluorine and chlorine gases are mixed at a stoichiometric ratio and introduced into the reactor. The reactor's material undergoes a passivation reaction, forming a graded fluorinated film with a porous structure. This film is reported to improve the conversion rate of this compound and reduce the corrosiveness of the product on the reactor material. google.com

The table below details parameters from a patented gas-phase catalytic synthesis method. nih.gov

Parameter Embodiment 1 Embodiment 2 Embodiment 3
Catalyst Cobalt difluoride pelletsCobalt difluoride pelletsNickel fluoride (B91410) pellets
Chlorine Flow Rate 0.1 L/min0.1 L/min1 L/min
Fluorine Flow Rate 0.3 L/min0.3 L/min4 L/min
Diluent Gas NitrogenNitrogenHelium
Diluent Gas Flow Rate 0.51 L/min1.2 L/min40 L/min
Reaction Temperature 200°C400°C100°C
Operating Pressure 0.3 MPa0.6 MPa-0.09 MPa

Innovations in liquid-phase synthesis have also been developed to enhance safety and simplify the production process. One patented method involves a bubbling reaction of fluorine gas through a liquid-phase chloride, such as carbon tetrachloride (CCl₄) or silicon tetrachloride (SiCl₄), at temperatures ranging from -20 to 50°C. aalto.fi This initial step produces chlorine gas, which then reacts with additional fluorine and a diluent gas in a subsequent synthesis reactor at 100 to 400°C. aalto.fi This approach avoids the direct use of highly toxic and corrosive chlorine gas as a raw material, improving safety during transportation and storage. aalto.fi

The process is described in two main stages:

Gas-Liquid Reaction: Fluorine gas is bubbled through an excess of a liquid-phase chloride (e.g., CCl₄, SiCl₄) to generate chlorine gas.

Gas-Phase Synthesis: The generated chlorine gas, along with a diluent gas and additional fluorine, is fed into a synthesis reactor to produce this compound.

This method is reported to have a high reaction conversion rate and allows for easy separation of by-products. aalto.fi

Photochemical methods for the synthesis of halogen fluorides have been explored as an alternative to thermal reactions. While the direct photochemical synthesis of this compound from its elements is not as commonly documented, related photochemical reactions have been studied. For instance, the synthesis of this compound oxide (ClF₃O) has been achieved through the UV activation of several gaseous reaction systems. These include the fluorination of chloryl fluoride (ClO₂F) or perchloryl fluoride (ClO₃F) with fluorine or chlorine pentafluoride (ClF₅), and the direct photochemical synthesis from the elements chlorine, fluorine, and oxygen.

These studies indicate that UV irradiation can facilitate the formation of complex chlorine oxyfluorides. While not a direct synthesis of this compound, this research demonstrates the potential of photochemical routes in the broader field of chlorine fluoride chemistry and suggests that light-induced reactions can be a viable pathway for producing highly fluorinated compounds.

Purification Techniques and High-Purity Material Generation

The generation of high-purity this compound (ClF3) is critical for its applications, particularly in the semiconductor industry for cleaning chemical vapor deposition (CVD) chambers. sesha.org Crude ClF3 synthesized from chlorine and fluorine can contain impurities such as chlorine monofluoride (ClF), unreacted chlorine (Cl2) and fluorine (F2), and hydrogen fluoride (HF). nih.gov Several advanced techniques are employed to remove these impurities and achieve purity levels exceeding 99%.

Fractional Distillation: One of the primary methods for purifying ClF3 is fractional distillation. This technique separates components of a liquid mixture based on differences in their boiling points. Since ClF3 (boiling point: 11.75 °C) has a different boiling point than its common precursor, chlorine monofluoride, distillation can be an effective separation method. wikipedia.org The process involves heating the crude liquid mixture and collecting the vapor fractions that are enriched in the more volatile components at different points in a distillation column. This method is suitable for separating ClF3 from less volatile impurities. nih.gov

Adsorption and Chemical Complexation: A highly effective method for removing acidic impurities like hydrogen fluoride involves adsorption or chemical complexation with alkali metal fluorides, such as potassium fluoride (KF). electronicsandbooks.com In this process, crude ClF3 gas is passed through a bed of KF. The HF reacts with KF to form a stable complex (KHF2), effectively removing it from the gas stream.

Another variation of this technique involves forming a reversible complex with ClF3 itself. electronicsandbooks.com Crude, contaminated ClF3 can be condensed onto a bed of KF at a low temperature (e.g., -196 °C) and then allowed to warm. Volatile impurities can be removed by pumping at ambient temperatures. Subsequently, pure ClF3 can be recovered by heating the stable ClF3-KF complex to temperatures above 140 °C. electronicsandbooks.com A patented process describes vaporizing crude ClF3 (95% purity) and passing it through an adsorption tower filled with spherical potassium fluoride granules to achieve higher purity.

Gas Chromatography for Purity Analysis: While not a bulk purification method, gas chromatography (GC) is an essential analytical technique for the generation and certification of high-purity ClF3. It is used to detect and quantify trace gaseous impurities, such as oxygen and nitrogen, at parts-per-million (ppm) levels. nih.govresearchgate.net Specialized GC systems, often using backflush column switching and thermal conductivity detectors with nickel filaments, are required to handle the highly reactive nature of ClF3 and accurately analyze for contaminants. nih.govresearchgate.net

Purification MethodTarget ImpurityPrinciple of SeparationTypical Purity AchievedReference
Fractional DistillationChlorine monofluoride (ClF), Chlorine (Cl2)Difference in boiling points>99.0% wikipedia.orgnih.gov
Adsorption on Potassium Fluoride (KF)Hydrogen Fluoride (HF)Chemical reaction/adsorptionReduced HF content electronicsandbooks.com
Reversible Complexation with KFVolatile impurities, HFSelective complex formation and thermal decompositionHigh Purity electronicsandbooks.com

Mechanistic Investigations of Synthesis Pathways

The synthesis of this compound is a highly exothermic reaction, and understanding its underlying mechanism is key to controlling the process and maximizing yield. The primary industrial method involves the direct fluorination of chlorine.

Research indicates this process does not occur in a single step but rather through a sequential mechanism. The synthesis was first reported by Ruff and Krug in 1930. wikipedia.org The widely accepted pathway involves two main steps:

Formation of Chlorine Monofluoride: Initially, chlorine gas reacts with fluorine gas to produce chlorine monofluoride.

Cl2 + F2 → 2ClF byjus.com

Fluorination of Chlorine Monofluoride: The chlorine monofluoride formed in the first step then reacts with additional fluorine to yield the final product, this compound.

ClF + F2 → ClF3 byjus.com

A variety of metal fluorides have been shown to be effective catalysts for this synthesis. These include:

Cobalt difluoride (CoF2) google.compatsnap.com

Nickel difluoride (NiF2) google.compatsnap.com

Ferric fluoride (FeF3) google.com

Argentous fluoride (AgF) google.com

The catalytic process simplifies the production technology, shortens reaction times, and allows for milder reaction conditions. google.com

Synthesis PathwayReaction TemperatureKey Mechanistic FeatureAdvantagesReference
Direct Thermal Fluorination280–400 °CTwo-step reaction via ClF intermediate.Direct synthesis from elements. nih.govgoogle.com
Catalytic Fluorination100–400 °CLowers activation energy of the rate-determining step (ClF formation).Lower reaction temperature, shorter reaction time, higher yield. google.compatsnap.com

Photochemical Synthesis: Alternate synthesis pathways using photochemical activation have also been explored. While less common for bulk production, UV activation can initiate the reaction between chlorine, fluorine, and other precursors. For instance, the direct photochemical synthesis of related compounds from elements like Cl2, F2, and O2 has been successfully achieved. acs.org UV irradiation of mixtures such as ClF3 and oxygen (O2) can also lead to the formation of other oxyfluoride compounds. aalto.finih.gov These studies provide insight into the fundamental reactivity and bond-forming mechanisms of halogen fluorides under photochemical conditions.

Molecular and Electronic Structure Elucidation

Spectroscopic Characterization Techniques for Structural Analysis

Spectroscopic methods have provided foundational experimental evidence for the structure of chlorine trifluoride. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its geometry, bond vibrations, and rotational characteristics can be obtained.

Infrared (IR) and Raman spectroscopy have been instrumental in probing the vibrational modes of the ClF₃ molecule. Early studies of the infrared and Raman spectra of this compound in the vapor phase provided strong evidence for a planar, T-shaped molecular model. semanticscholar.orgaip.org The observation of specific vibrational frequencies is consistent with a molecule of C₂ᵥ symmetry rather than a more symmetrical trigonal planar (D₃ₕ) or pyramidal (C₃ᵥ) structure.

The fundamental vibrational frequencies of ClF₃ have been assigned based on these spectroscopic investigations. aip.orgaip.org These frequencies correspond to the different stretching and bending motions of the atoms within the molecule. For instance, studies have identified the symmetric and asymmetric Cl-F stretching modes, as well as in-plane and out-of-plane bending vibrations. The spectra of ClF₃ are sufficiently distinct from those of other interhalogen compounds like BrF₃, though they share enough similarities to confirm a like shape for both molecules. aip.org

Vibrational Frequencies of this compound (ClF₃) from Infrared and Raman Spectroscopy
SymmetryMode NumberFrequency (cm⁻¹)Description
A₁ν₁752.1Symmetric Cl-Fax stretch
A₁ν₂529.3Symmetric Cl-Feq stretch
A₁ν₃328Bending
B₁ν₄702Asymmetric Cl-Fax stretch
B₁ν₅442Bending
B₂ν₆328Out-of-plane bend

Microwave spectroscopy has provided highly precise data on the molecular geometry of this compound. By measuring the absorption of microwave radiation, the moments of inertia of both Cl³⁵F₃ and Cl³⁷F₃ isotopomers have been determined. aip.orgaip.org These measurements unequivocally confirm that ClF₃ is a planar molecule with a distorted "T" structure. aip.orgaip.org

The data from microwave spectroscopy have allowed for the calculation of precise bond lengths and the angle between the different types of Cl-F bonds. The structure consists of one shorter equatorial Cl-F bond and two longer axial Cl-F bonds. aip.orgaip.orgunacademy.com The angle between the axial and equatorial bonds is slightly less than 90 degrees, a deviation caused by the repulsion from the lone pairs of electrons on the central chlorine atom. aip.orgaip.org Additionally, quadrupole coupling coefficients for the chlorine nucleus have been obtained, providing further insight into the electronic environment around the chlorine atom. aip.orgaip.org

Molecular Geometry of this compound (ClF₃) from Microwave Spectroscopy
ParameterValue
Equatorial Cl-F Bond Length1.598 Å
Axial Cl-F Bond Length1.698 Å
Faxial-Cl-Faxial Bond Angle~174°
Faxial-Cl-Fequatorial Bond Angle87° 29'

X-ray diffraction studies have been employed to determine the structure of this compound in the solid state. By analyzing the diffraction pattern of X-rays passing through a crystalline sample of ClF₃ at low temperatures (e.g., -120 °C), the arrangement of the molecules in the crystal lattice can be elucidated. nih.gov These studies have confirmed the T-shaped molecular geometry observed in the gas phase and have provided information on intermolecular interactions in the solid state. The crystal structure analysis reveals the packing of the ClF₃ molecules and the distances between neighboring atoms, offering a complete picture of the solid-state arrangement. nih.gov

Quantum Chemical and Computational Studies of Molecular Structure

Alongside experimental techniques, quantum chemical and computational methods have become indispensable tools for understanding the molecular and electronic structure of this compound. These theoretical approaches allow for the calculation of molecular properties and provide a deeper understanding of chemical bonding.

Density Functional Theory (DFT) has been widely used to investigate the electronic structure and bonding in this compound. researchgate.netresearchgate.net DFT calculations can accurately predict the molecular geometry, vibrational frequencies, and other properties of ClF₃. These calculations are consistent with the experimental findings, confirming the T-shaped structure with two longer axial bonds and one shorter equatorial bond. collegedunia.com

DFT studies have also been employed to analyze the reaction mechanisms involving ClF₃, for example, its reaction with water. researchgate.net By calculating the energies of reactants, transition states, and products, researchers can map out the potential energy surface of the reaction and understand the reaction pathways. These theoretical investigations provide valuable insights that complement experimental observations.

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, have provided a detailed picture of the bonding in this compound. rsc.org These calculations have shown that the inclusion of d orbitals on the chlorine atom is crucial for accurately describing the hypervalent nature of the molecule and for obtaining good agreement with experimental geometries. researchgate.net

Ab initio studies have been used to calculate the energy of reaction for processes such as the dissociation of ClF₃ into ClF and F₂. While early calculations struggled to reproduce the experimental reaction energy, the inclusion of electron correlation effects has improved the accuracy of these predictions. researchgate.net These high-level calculations have also been used to derive harmonic force constants, which are in good agreement with those obtained from experimental vibrational data. rsc.org The combination of rotational constants from microwave spectroscopy and the harmonic force field from ab initio calculations allows for an estimation of the equilibrium structure (rₑ) of the molecule. rsc.org

Molecular Dynamics Simulations of Condensed Phases

Molecular dynamics (MD) simulations have provided significant insights into the behavior of this compound in its liquid state. A notable study conducted simulations of liquid ClF3 at temperatures of 217 K, 260 K, and 287 K to understand its structure and thermodynamic properties. These simulations typically employ a cubic cell containing a set number of molecules, such as 108, with interactions modeled by a site-site Lennard-Jones 12-6 pair potential.

In these simulations, the parameters for fluorine-fluorine and chlorine-chlorine interactions are often based on those used for simulating diatomic fluorine (F₂) and chlorine (Cl₂) respectively. The cross-interaction parameters for chlorine-fluorine are then calculated using established combining rules like the Lorentz-Berthelot rules. The ClF3 molecule is treated as a rigid planar "T" structure based on gas-phase and solid-state diffraction data.

From the simulation trajectories, various radial distribution functions are calculated to characterize the liquid structure. These functions provide information about the probability of finding an atom at a certain distance from another atom, revealing details about the local ordering and packing in the liquid. The simulations also yield important thermodynamic properties, including configurational energy, constant volume specific heat, and internal pressure. Furthermore, time-dependent properties such as the self-diffusion coefficient can be determined, offering a comprehensive picture of the dynamics within the condensed phase.

Theoretical Predictions of Thermodynamic Parameters and Stability

Theoretical calculations are crucial for determining the thermodynamic properties and assessing the stability of highly reactive molecules like this compound. The standard enthalpy of formation (ΔfH⦵₂₉₈) for gaseous ClF3 has been established through various experimental and computational methods.

Ab initio calculations and density functional theory (DFT) have been employed to compute the heats of formation for a range of chlorine fluorides. These studies indicate that ClF3 is thermodynamically stable at room temperature. The stability of the ClF3 molecule, despite the central chlorine atom having an expanded octet, is understood through models involving hypervalent bonding. The formal charges on all atoms in the most stable Lewis structure are zero, which is an indicator of a stable electronic arrangement.

However, this compound is known to be highly reactive and decomposes upon heating. In the vapor phase, particularly in the presence of water, it can decompose into a variety of substances including chlorine (Cl₂), chlorine monofluoride (ClF), and various chlorine oxyfluorides and oxyfluoride acids.

Interactive Data Table: Thermodynamic Properties of this compound (Gas)
PropertyValueUnit
Standard Molar Entropy (S⦵₂₉₈)281.6J K⁻¹ mol⁻¹
Standard Enthalpy of Formation (ΔfH⦵₂₉₈)-163.2kJ mol⁻¹
Gibbs Free Energy of Formation (ΔfG⦵)-123.0kJ mol⁻¹
Heat Capacity (C)63.9J K⁻¹ mol⁻¹

Fundamental Chemical Reactivity and Reaction Mechanisms

Reactivity with Elemental Species and Inorganic Compounds

Chlorine trifluoride exhibits vigorous and often explosive reactivity with a vast range of elemental species and inorganic compounds. dogemicrosystems.caaalto.fi Its reactions are characterized by the aggressive transfer of fluorine atoms, leading to the formation of fluorides and other halogenated species. It will combust many materials considered non-flammable, such as asbestos (B1170538) and sand, without an ignition source. dogemicrosystems.ca Even noble metals like iridium, platinum, and gold are readily corroded by ClF₃. dogemicrosystems.ca

Halogenation and Interhalogen Compound Formation

This compound is a key player in the synthesis of other interhalogen compounds. For instance, it can be used to produce chlorine pentafluoride (ClF₅) by reacting it with fluorine gas at high temperatures and pressures. dtic.mil The general principle of these reactions involves the addition of fluorine across a less-fluorinated halogen species.

The formation of this compound itself is a halogenation reaction, produced by the direct combination of chlorine (Cl₂) and fluorine (F₂) gases. hmexassistant.com By controlling the stoichiometry and reaction conditions, specifically using an excess of fluorine, the formation of ClF₃ is favored over chlorine monofluoride (ClF). dtic.mil

Table 1: Synthesis of Interhalogen Compounds Involving this compound

ReactantsProductConditions
Chlorine (Cl₂) + Fluorine (F₂)This compound (ClF₃)~280°C
This compound (ClF₃) + Fluorine (F₂)Chlorine Pentafluoride (ClF₅)High temperature and pressure

This table illustrates key reactions in the formation of this compound and its subsequent use in synthesizing higher interhalogens.

Fluorination Reactions with Metal Oxides and Chlorides

This compound is an exceptionally powerful fluorinating agent, capable of converting metal oxides and chlorides into their corresponding fluorides. dogemicrosystems.cabris.ac.uk These reactions are often highly exothermic and can proceed vigorously. dtic.mil

This compound reacts with a variety of metal oxides to produce metal fluorides, often with the liberation of oxygen and chlorine. For example, it reacts with nickel oxide (NiO) to form nickel(II) fluoride (B91410) (NiF₂). dogemicrosystems.ca Similarly, it is utilized in nuclear fuel processing to convert uranium metal into volatile uranium hexafluoride (UF₆) for enrichment purposes. dogemicrosystems.camdpi.com

The reaction with metal chlorides also yields metal fluorides. Silver chloride (AgCl), for instance, is converted to silver(II) fluoride (AgF₂) upon reaction with ClF₃. dogemicrosystems.ca Studies have shown that metal chlorides are generally more readily fluorinated by this compound than metal oxides, with some reactions occurring even at room temperature. bris.ac.uk In contrast, the fluorination of metal oxides typically requires elevated temperatures, often above 300°C. bris.ac.uk

Table 2: Examples of Metal Fluoride Formation using this compound

ReactantProductByproducts
Nickel Oxide (NiO)Nickel(II) Fluoride (NiF₂)Oxygen (O₂), Chlorine (Cl₂)
Uranium (U)Uranium Hexafluoride (UF₆)Chlorine Monofluoride (ClF)
Silver Chloride (AgCl)Silver(II) Fluoride (AgF₂)Chlorine Monofluoride (ClF), Chlorine (Cl₂)

This interactive table provides examples of the fluorination of metal oxides and chlorides by this compound.

The kinetics of fluorination reactions involving solid substrates and gaseous fluorinating agents like this compound are complex, often characterized by an initial induction period followed by a more rapid reaction phase. While specific kinetic studies on this compound are not extensively detailed in the provided search results, the general principles can be inferred from studies on similar strong fluorinating agents like elemental fluorine.

For instance, the fluorination of titanium dioxide (TiO₂) with elemental fluorine exhibits an S-shaped kinetic curve. researchgate.net This suggests a multi-stage process:

Induction Stage: A slow initial rate associated with the diffusion of the fluorinating agent into the solid lattice and the formation of an intermediate oxyfluoride layer. researchgate.net

Acceleration Stage: A significant increase in the reaction rate as the reaction front propagates.

Deceleration Stage: The rate slows down as the reactant is consumed.

The reaction rate is influenced by factors such as temperature, the partial pressure of the fluorinating agent, and the surface area of the solid substrate. researchgate.net The highly exothermic nature of these reactions can also make it difficult to maintain isothermal conditions, which in turn affects the reaction kinetics. researchgate.net

Reactions Leading to Oxychloronium Species Synthesis

Recent research has demonstrated that the reaction of this compound with various metal and metalloid oxides can lead to the formation of salts containing the dioxychloronium cation ([ClO₂]⁺). dtic.milsesha.org These reactions represent a fascinating aspect of ClF₃ chemistry, showcasing its ability to act as a source of both fluorine and chlorine in complex redox processes.

When ClF₃ reacts with oxides such as titanium dioxide (TiO₂), molybdenum trioxide (MoO₃), tin(II) oxide (SnO), and arsenic pentoxide (As₂O₅), it results in the formation of dioxychloronium salts with complex fluoridometallate or oxidofluoridometallate anions. dtic.milsesha.org For example, the reaction with TiO₂ yields [ClO₂][Ti₂F₉]. dtic.mil

The proposed mechanism involves the intermediate formation of chloryl fluoride (ClO₂F), which then acts as a Lewis base, reacting with the metal fluoride (a Lewis acid) formed in situ to produce the [ClO₂]⁺ salt. dtic.mil

Table 3: Synthesis of Dioxychloronium Salts from this compound and Metal Oxides

Metal Oxide ReactantResulting Dioxychloronium Salt
Titanium Dioxide (TiO₂)[ClO₂][Ti₂F₉]
Molybdenum Trioxide (MoO₃)[ClO₂][Mo₃O₃F₁₃]
Tin(II) Oxide (SnO)[ClO₂][SnF₅]
Phosphorus Pentoxide (P₂O₅)[ClO₂][PF₆]
Arsenic Pentoxide (As₂O₅)[ClO₂][AsF₆]

This table summarizes the formation of various dioxychloronium salts from the reaction of this compound with different metal oxides.

Reactivity with Organic and Organometallic Compounds

The reactivity of this compound with organic and organometallic compounds is exceptionally violent and typically results in complete and uncontrolled degradation of the organic molecule. It is hypergolic with nearly all organic materials, meaning it ignites them on contact without any external ignition source. dogemicrosystems.caaalto.fi This includes common materials such as wood, cloth, and oils. bris.ac.ukmdpi.com

The reactions are characterized by rapid and aggressive fluorination and oxidation, leading to the fragmentation of the organic structure and the formation of a mixture of halogenated byproducts. Due to this extreme and often explosive reactivity, the use of this compound in controlled organic synthesis is severely limited and has been largely abandoned. aalto.fi Synthesis reactions are difficult to manage and often produce a hazardous assortment of reaction byproducts. aalto.fi

While specific, controlled reactions with organometallic compounds are not well-documented in the provided results due to the inherent dangers, it can be inferred that this compound would react violently, cleaving the metal-carbon bonds and fluorinating both the metallic and organic components of the molecule. The extreme oxidizing power of ClF₃ makes it incompatible with the often sensitive and reactive nature of organometallic reagents.

Reaction Kinetics and Thermodynamic Analyses

Understanding the kinetics and thermodynamics of this compound reactions is crucial for controlling their outcomes and ensuring safety. This involves determining reaction rates, activation energies, and the energetic landscapes of the reaction pathways.

Determination of Reaction Rates and Activation Energies

The experimental determination of reaction rates and activation energies for this compound reactions is challenging due to their often explosive nature. wikipedia.orgbris.ac.uk However, kinetic studies are essential for quantifying the reactivity of ClF₃ and understanding the factors that influence the speed of these reactions.

For instance, the kinetics of the gas-phase reaction between methane (B114726) and chlorine, a related halogenation reaction, have been extensively studied and are known to proceed via a free-radical chain mechanism. mdpi.com While specific kinetic data for ClF₃ with a wide range of hydrocarbons is scarce in open literature, it is understood that these reactions are generally very fast. The activation energy for such reactions is expected to be relatively low, contributing to their high rates. The Arrhenius equation, which relates the rate constant to the activation energy and temperature, is a fundamental tool in these analyses.

Table 1: Hypothetical Kinetic Parameters for ClF₃ Reactions

Reactant Rate Constant (k) at 298 K (cm³/molecule·s) Activation Energy (Ea) (kJ/mol)
Methane Data not available Data not available
Ethane Data not available Data not available

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry provides a powerful tool to investigate the mechanisms of highly reactive and hazardous substances like this compound. Density Functional Theory (DFT) and other ab initio methods can be used to model reaction pathways, identify transition states, and calculate their energies.

For example, a theoretical study on the reaction of the related compound, this compound oxide (ClF₃O), with propane (B168953) has been conducted using DFT. This study explored different reaction paths, optimized the geometries of reactants, transition states, and products, and calculated activation energies. researchgate.net Such computational approaches can elucidate the intricate details of the reaction mechanism, including the formation of intermediates and the structure of transition states.

For the reaction of ClF₃ with a hydrocarbon, a computational model would typically involve:

Mapping the potential energy surface of the reaction.

Locating the transition state structure for key steps like hydride abstraction or fluorine substitution.

Calculating the energy barrier (activation energy) for these steps.

These calculations can provide insights into the reaction's feasibility, selectivity, and the nature of the chemical bonds being broken and formed during the reaction.

Thermochemical Investigations of Reaction Enthalpies

The reactions of this compound are highly exothermic, releasing significant amounts of energy. Thermochemical investigations are crucial for quantifying this energy release and understanding the thermodynamic driving forces of the reactions.

The standard enthalpy of formation (ΔHf°) of gaseous this compound at 298.15 K has been determined to be -164.65 kJ/mol (-39.35 kcal/mol). nih.gov This value is a cornerstone for calculating the enthalpies of reaction for various processes involving ClF₃.

For example, the enthalpy of reaction (ΔHrxn) for the fluorination of a hydrocarbon can be calculated using the standard enthalpies of formation of the reactants and products:

ΔHrxn = ΣΔHf°(products) - ΣΔHf°(reactants)

Given the high exothermicity, these reactions can lead to a rapid increase in temperature and pressure, which must be carefully managed to prevent explosions. The heat of reaction for ClF₃ with water, for instance, has been measured to be approximately 81.0 kcal/mole. unt.edu

Table 2: Standard Enthalpies of Formation (kJ/mol at 298.15 K)

Compound ΔHf°
ClF₃(g) -164.65 nih.gov
HF(g) -271.1
CH₄(g) -74.81

Using these values, the enthalpy of reaction for the fluorination of methane to methyl fluoride can be estimated.

Influence of Reaction Conditions on Product Distribution and Selectivity

The distribution of products and the selectivity of fluorination reactions involving this compound are highly dependent on the reaction conditions. Key parameters that can be manipulated to control the outcome of these reactions include temperature, pressure, and the molar ratio of reactants.

Temperature: Increasing the reaction temperature generally increases the reaction rate but can also lead to a decrease in selectivity. Higher temperatures can promote the formation of more highly fluorinated products and increase the likelihood of C-C bond cleavage, leading to a more complex mixture of smaller fluorinated molecules. In the reaction of nitrogen-diluted this compound with unsaturated compounds, it has been observed that with increasing reaction temperature, the contribution from the addition of chlorine monofluoride decreases while that of chlorine increases. thieme-connect.de

Pressure: The effect of pressure on the product distribution is less commonly documented in detail. For gas-phase reactions, increasing the pressure can increase the frequency of collisions, potentially leading to higher reaction rates. However, its impact on selectivity is specific to the reaction mechanism.

Reactant Ratio: The molar ratio of this compound to the hydrocarbon substrate is a critical factor in controlling the degree of fluorination. An excess of ClF₃ will favor the formation of polyfluorinated and perfluorinated products. Conversely, using a stoichiometric or substoichiometric amount of ClF₃ can favor the formation of monofluorinated products, although achieving high selectivity can still be challenging due to the high reactivity of the fluorinating agent.

By carefully controlling these reaction conditions, it is possible, in some cases, to steer the reaction towards a desired product, although the inherent reactivity of this compound makes precise control a significant challenge.

Research on Advanced Applications in Chemical Processes

Nuclear Materials Processing Research

Chlorine trifluoride is a significant compound in the nuclear industry, primarily for the processing of nuclear fuels. nih.govinhancetechnologies.comwikipedia.org Its high reactivity is harnessed for the conversion and separation of nuclear materials.

A key application of this compound in the nuclear fuel cycle is the conversion of uranium metal into uranium hexafluoride (UF6). inhancetechnologies.comwikipedia.orgbyjus.com This conversion is a fundamental step in the uranium enrichment process, as UF6 is a volatile compound suitable for isotope separation techniques like gas diffusion or centrifugation. fluorine1.ruchegg.com The reaction is as follows:

U + 3ClF3 → UF6 + 3ClF wikipedia.org

The use of liquid ClF3 as a fluorinating agent offers advantages in managing the highly exothermic reaction, which helps to avoid the formation of plutonium hexafluoride. acs.org Research has shown that the reaction rate between uranium metal and pure liquid this compound can be slow. However, the addition of anhydrous hydrogen fluoride (B91410) (HF) significantly accelerates this rate. acs.org The maximum initial reaction rate is observed at a composition of approximately 60 mole % this compound and 40 mole % hydrogen fluoride. acs.org

The fluoride volatility method, utilizing reagents like this compound, is a technology employed to recover used nuclear fuel. fluorine1.ru This method is based on the differences in the volatility of the fluorides of uranium, plutonium, and various fission products. fluorine1.ru After fluorination, the volatile uranium hexafluoride can be separated from the less volatile fluorides of many fission products through distillation. fluorine1.ruacs.org

This process effectively separates uranium from plutonium, as plutonium initially forms nonvolatile plutonium tetrafluoride (PuF4). fluorine1.ru The separation of this compound from uranium hexafluoride by distillation is also highly effective in removing certain volatile fission product fluorides, such as tellurium hexafluoride. acs.org The use of a liquid fluorinating system of ClF3 and HF has been shown to produce UF6 with very low levels of plutonium contamination (5 ppb). fluorine1.ru

Chemical Synthesis and Fluorination Reagent Applications

This compound is a powerful and versatile fluorinating agent used in the synthesis of both organic and inorganic compounds. nih.govbyjus.com

While direct fluorination of organic compounds with elemental fluorine can be dangerously reactive, this compound can be used under controlled conditions to introduce fluorine into organic molecules. The synthesis of fluorinated organic compounds is of great importance in pharmaceuticals, agrochemicals, and materials science due to the unique properties conferred by fluorine atoms. While specific industrial-scale applications using ClF3 for this purpose are not widely documented in open literature due to its extreme reactivity, its potential as a potent fluorinating agent is recognized. The general principle involves the replacement of other halogens or hydrogen atoms with fluorine.

This compound is highly effective in preparing a wide range of inorganic fluorides from metals, oxides, and chlorides. google.com This method is particularly useful for producing high-purity metal fluorides, including those of rare elements. patsnap.com The reactions are often highly efficient and can proceed at various temperatures, depending on the starting material.

Research has demonstrated the synthesis of several metal fluorides with high melting points, which have potential applications as protective materials in corrosive, high-temperature environments. scirp.org Metal chlorides are generally more easily fluorinated than their corresponding oxides, with some reactions occurring even at room temperature. scirp.org

Table 2: Synthesis of Inorganic Fluorides from Oxides using this compound

Starting Material (Oxide) Product Fluoride Required Temperature for Fluorination
Scandium Oxide (Sc2O3) Scandium Fluoride (ScF3) > 300°C scirp.org
Lanthanum Oxide (La2O3) Lanthanum Fluoride (LaF3) > 300°C scirp.org
Strontium Oxide (SrO) Strontium Fluoride (SrF2) > 300°C scirp.org
Barium Oxide (BaO) Barium Fluoride (BaF2) > 300°C scirp.org
Magnesium Oxide (MgO) Magnesium Fluoride (MgF2) > 300°C scirp.org
Aluminum Oxide (Al2O3) Aluminum Fluoride (AlF3) > 300°C scirp.org
Nickel Oxide (NiO) Nickel Fluoride (NiF2) Not Specified wikipedia.org

Research into Novel Fluorine Transfer Agents

This compound (ClF₃) is recognized as one of the most potent fluorinating agents known, with a reactivity that in some cases surpasses that of elemental fluorine. sesha.orgfourmilab.chbris.ac.uk Research in the field of fluorine chemistry continues to explore the utility of highly reactive compounds like ClF₃ as fluorine transfer agents for advanced applications. Its ability to fluorinate a vast array of materials, including those often considered inert, makes it a subject of ongoing interest. bris.ac.ukdiscovery.com

Studies have demonstrated that liquid ClF₃ is more reactive than fluorine gas in certain scenarios due to the higher concentration of fluorinating species per unit area. sesha.org This high reactivity has been harnessed in various industrial processes, such as the conversion of uranium to uranium hexafluoride (UF₆) in nuclear fuel processing. bris.ac.ukinhancetechnologies.com This specific application underscores the compound's effectiveness as a fluorine transfer agent in demanding chemical environments.

While ClF₃ is typically used directly as a fluorinating agent, the broader field of fluorine chemistry involves the development of novel reagents with tailored reactivity. nih.govnih.gov Research into taming the extreme reactivity of agents like ClF₃ or developing derivatives could theoretically lead to more selective fluorination processes, although direct evidence of ClF₃ being used as a precursor to synthesize new, milder fluorine transfer agents is not prominent in the reviewed literature. The primary focus of research involving ClF₃ in this context remains on understanding and controlling its powerful fluorinating capabilities for specialized applications. researchgate.netastm.org

Propellant Chemistry Research

This compound was extensively investigated as a high-performance, storable liquid oxidizer in rocket propellant systems, particularly in the United States starting in the late 1940s and 1950s. sesha.orgwikipedia.org Its high density and energetic nature made it a promising candidate for applications requiring high performance.

Oxidizer Performance and Energetic Material Studies

Research into the performance of ClF₃ as an oxidizer yielded positive results in terms of energy output. sesha.org Early tests showed that it delivered near-theoretical energy, and its high density was a significant advantage, offering a high volumetric specific impulse. sesha.orgstackexchange.com This meant that more oxidizing power could be packed into smaller, lighter tanks, which is a critical consideration in rocket design. stackexchange.com

One of the key propellant combinations studied was ClF₃ with hydrazine (N₂H₄). This combination was found to deliver the highest performance among propellants using ClF₃. astronautix.com A 1949 NASA technical report detailed the experimental performance of this combination in a 100-pound-thrust rocket engine. nasa.govunt.edu The study measured a maximum specific impulse of 234 lb-sec/lb, which, when corrected for heat rejection to the engine walls, increased to 247 lb-sec/lb, representing 98% of the theoretical value for the engine. nasa.gov

Below is a data table summarizing the performance of this compound with different fuels based on available research data.

FuelOxidizer to Fuel Ratio (Optimum)Specific Impulse (Vacuum, sec)Specific Impulse (Sea Level, sec)Density (g/cc)Combustion Temperature (K)
Hydrazine (N₂H₄)2.77338 astronautix.com294 astronautix.com1.51 astronautix.com3,895 astronautix.com
Kerosene (RP-1)3.26301 astronautix.com258 astronautix.com1.41 astronautix.com3,505 astronautix.com

Note: Data is compiled from various sources and represents theoretical or experimental values under specific test conditions.

Studies also noted that ClF₃ could be stored as a liquid at room temperature under its own vapor pressure, which offered an advantage over cryogenic oxidizers. sesha.org However, the extreme reactivity and handling difficulties associated with ClF₃ ultimately limited its practical application in operational rocket systems. wikipedia.orgchemeurope.com

Hypergolic Reaction Research with Fuel Systems

A defining characteristic of this compound in propellant research is its extreme hypergolicity. It is known to be hypergolic (igniting spontaneously on contact) with every known fuel. fourmilab.chwikipedia.org This property was a significant area of research, as hypergolic propellants offer the advantage of reliable, instantaneous ignition without the need for a separate ignition system.

Research conducted on ClF₃ with various fuels, including hydrazine, ammonia, and kerosene, consistently demonstrated this immediate ignition. sesha.orgstackexchange.com In fact, the reaction is so rapid that no ignition delay has ever been successfully measured in experimental settings. sesha.orgfourmilab.chwikipedia.org This rapid ignition allowed for the design of smaller, more efficient combustion chambers. sesha.org

The first tests of ClF₃ as a rocket propellant in the U.S. occurred in 1948 with a 100-pound-thrust motor using hydrazine as the fuel. sesha.org Subsequent research compared the performance of the hydrazine-ClF₃ combination with the more common hydrazine-nitrogen tetroxide pairing. sesha.org The immediate and energetic reaction of ClF₃ with fuels confirmed its potential but also highlighted the significant challenges in handling a substance that could spontaneously ignite materials typically considered non-flammable, such as cloth, wood, and asbestos (B1170538). discovery.comwikipedia.org This extreme reactivity, while beneficial for ignition, posed severe limitations on its use due to safety and material compatibility concerns. wikipedia.orgchemeurope.com

Advanced Analytical Methodologies for Characterization and Quantification

Gas Chromatography for Trace Impurity Analysis

The analysis of trace impurities in chlorine trifluoride (ClF₃) by gas chromatography (GC) presents significant challenges due to the compound's high reactivity. researchgate.netsemanticscholar.org Standard GC equipment is often unsuitable, necessitating the use of custom-designed systems to handle the corrosive nature of the ClF₃ matrix. semanticscholar.orgaip.org A primary difficulty is the analysis of gases commonly found in ambient air, such as oxygen and nitrogen, at parts-per-million (ppm) levels. researchgate.netsemanticscholar.orgaip.org

To overcome these challenges, specialized GC systems have been developed. These systems often incorporate backflush column switching, a technique that protects the analytical columns and detectors from the harsh effects of the ClF₃ matrix. semanticscholar.orgaip.org For the detection of impurities, a thermal conductivity detector (TCD) equipped with nickel filaments has been successfully used to determine ppm levels of various contaminants. semanticscholar.orgaip.org All parts of the analytical system that come into contact with the sample, including valves, tubing, and columns, must be constructed from corrosion-resistant materials, such as specific alloys or polymers, to ensure the longevity of the instrument and the accuracy of the results. clu-in.orgresearchgate.net

Common impurities that can be identified and quantified in this compound using these advanced GC methods are listed in the table below.

ImpurityChemical FormulaDetection Method
HydrogenH₂Thermal Conductivity Detector (TCD)
OxygenO₂Thermal Conductivity Detector (TCD)
NitrogenN₂Thermal Conductivity Detector (TCD)
Carbon MonoxideCOThermal Conductivity Detector (TCD)
Carbon DioxideCO₂Thermal Conductivity Detector (TCD)
Methane (B114726)CH₄Thermal Conductivity Detector (TCD)
Sulfur HexafluorideSF₆Thermal Conductivity Detector (TCD)

Mass Spectrometry for Compositional and Isotopic Analysis

Mass spectrometry (MS) is a powerful tool for studying the composition of this compound and its reaction products. Through techniques like electron-impact ionization, the fragmentation patterns of ClF₃ can be analyzed to understand its molecular structure and bond energies. rsc.org The mass spectrum of this compound is characterized by several key ionic species resulting from the loss of one or more fluorine atoms.

Studies of the electron-impact ionization have determined the appearance energies for the primary positive ions formed from ClF₃. The appearance energy is the minimum electron energy required to produce a specific ion from a parent molecule. These values are crucial for understanding the ionization process and the stability of the resulting fragments. For example, the most abundant ion, ClF₂⁺, is formed by the loss of a single fluorine atom.

IonAppearance Energy (eV)Reference
ClF₂⁺12.8 ± 0.3
F₂³⁵Cl⁺13.78 ± 0.07

This data is essential for compositional analysis, allowing for the unambiguous identification of ClF₃ in a sample. rsc.org Furthermore, by analyzing the isotopic distribution of the chlorine atom (³⁵Cl and ³⁷Cl) in the mass spectrum, the isotopic composition of the compound can be precisely determined.

Absorption Spectroscopy for Environmental Monitoring and Process Control

Direct monitoring of this compound in environmental or industrial settings using absorption spectroscopy is complicated by its extreme reactivity. ClF₃ reacts rapidly with moisture in the air. nsf.gov This high reactivity means that any release to the atmosphere quickly generates toxic and corrosive hydrolysis products, primarily hydrogen fluoride (B91410) (HF) and chlorine dioxide (ClO₂), along with other compounds like hydrogen chloride (HCl) and chlorine (Cl₂). nsf.govresearchgate.net

Consequently, a practical approach for environmental monitoring and process control involves detecting these more stable and measurable byproducts. nsf.gov Infrared (IR) spectroscopy is a well-established technique for the qualitative and quantitative assessment of various chemical contaminants, including pollutants like HF. researchgate.net Similarly, differential optical absorption spectroscopy (DOAS) and other UV-visible spectroscopic techniques can be employed for the real-time monitoring of species like chlorine and chlorine dioxide. sesha.orgdlr.de

While direct spectral data for ClF₃ exists, its application in real-time monitoring is limited. The fundamental vibrational frequencies of ClF₃ have been identified through infrared and Raman spectroscopy, providing a basis for its spectral signature. researchgate.netaip.org However, for safety and practical reasons, monitoring strategies often focus on its reaction products. nsf.gov For instance, it is recommended that workplaces using ClF₃ be monitored for HF and/or ClO₂. nsf.gov This indirect method provides a reliable indication of a potential ClF₃ leak or release, forming the basis of safety and process control systems. nsf.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface Characterization

X-ray Photoelectron Spectroscopy (XPS) is a premier surface-sensitive analytical technique used to investigate the chemical changes on material surfaces after exposure to this compound. This methodology is critical for understanding the fluorination and etching mechanisms of ClF₃ in applications such as semiconductor manufacturing and materials synthesis. XPS analysis provides detailed information about the elemental composition and chemical bonding states of the top few nanometers of a surface. researchgate.net

When a material is treated with ClF₃, XPS can identify the formation of new chemical species, such as metal fluorides. For example, studies on the reaction of ClF₃ with metal oxides and chlorides (e.g., scandium oxide, scandium chloride, magnesium chloride) have used XPS to confirm the successful conversion of these materials into their respective fluorides. The XPS spectra clearly show the appearance of strong fluorine peaks and the disappearance or modification of peaks corresponding to the original elements (like oxygen or chlorine), confirming the chemical transformation.

In the context of semiconductor etching, XPS has been used to analyze silicon and silicon carbide surfaces after ClF₃ treatment. The analysis of Si 2p and C 1s core level spectra reveals the formation of fluorosilyl (Si-F) and carbon-fluoride (C-F) bonds, providing insight into the reaction layer that forms during the etching process. researchgate.net

Material StudiedClF₃ Treatment ConditionsKey XPS FindingsReferences
Scandium Oxide (Sc₂O₃)Room Temperature to 500°CFormation of Scandium Fluoride (ScF₃); conversion is 99% at 300°C and above.
Scandium Chloride (ScCl₃·6H₂O)Room Temperature to 700°CComplete replacement of chlorine with fluorine to form ScF₃, even at room temperature.
Glass-like Carbon (GC)Above 400°CGrowth of a carbon mono-fluoride (–(CF)n–) film on the surface. researchgate.net
Silicon Carbide (SiC)720 KSurface composition changes, showing Si, C, F, and residual O. Si 2p spectra confirm Si-C bonds are replaced by Si-F bonds.
Magnesium Chloride (MgCl₂)Room Temperature & 700°CHigh conversion (99%) to Magnesium Fluoride (MgF₂) at both temperatures.

Electron Microscopy for Microstructural Analysis of Reaction Products

Electron microscopy techniques, particularly Scanning Electron Microscopy (SEM), are indispensable for visualizing the microstructural and morphological changes that occur on a material's surface as a result of its reaction with this compound. SEM provides high-resolution images of surfaces, revealing details about the effects of etching, corrosion, or film formation at a microscopic level.

In the semiconductor industry, ClF₃ is used for plasmaless etching of silicon and other materials. nsf.gov SEM analysis of silicon wafers etched with ClF₃ reveals the nature of the etching process. For instance, cross-sectional SEM images can show whether the etching is isotropic (etching proceeds at the same rate in all directions) or anisotropic. nsf.gov Studies have shown that ClF₃ etches crystalline silicon almost isotropically at near-room temperatures. nsf.gov

The analysis of reaction products extends to other materials as well. For example, when studying the reaction between ClF₃ and glass-like carbon, SEM can be used in conjunction with other surface analysis techniques to correlate surface morphology with chemical changes. researchgate.net Similarly, in the fabrication of micro-electro-mechanical systems (MEMS), SEM is crucial for examining the detailed structures created by the selective etching action of ClF₃. The visual information provided by electron microscopy is vital for process development and quality control in applications that rely on the precise and controlled reactivity of this compound. nsf.gov

Materials Science and Engineering for Containment and Interaction

Research on Passive Fluoride (B91410) Film Formation and Protective Mechanisms

A primary strategy for containing ClF₃ involves the formation of a passive fluoride film on the surface of containment materials. This film acts as a barrier, preventing direct contact between the ClF₃ and the bulk material, thereby inhibiting further reaction and corrosion wolves.co.za, wikipedia.org, quora.com, mgtweldingsupply.com, sesha.org, google.com, dtic.mil, nasa.gov, stackexchange.com.

When certain metals, such as nickel, copper, and stainless steels, are exposed to ClF₃ (or pre-treated with fluorine gas), they form a thin, adherent layer of metal fluoride wolves.co.za, wikipedia.org, quora.com, mgtweldingsupply.com, dtic.mil, nasa.gov. This passivation process is critical for the long-term integrity of containment systems. Research indicates that the effectiveness of this film depends on its integrity and freedom from moisture wolves.co.za. While this protective layer is highly effective, it can be compromised by contaminants or physical damage, leading to renewed reactivity wolves.co.za, quora.com. Studies have also shown that the quality and robustness of this passive film can be influenced by heat treatment processes google.com.

Investigation of Advanced Metallic Alloys for Extreme Fluorine Service

The selection of metallic alloys for ClF₃ service is paramount, with a focus on those that can form stable, non-volatile fluoride films. Nickel and its alloys, such as Monel and Inconel, are frequently cited as suitable materials due to their excellent resistance dogemicrosystems.ca, nickelinstitute.org, nickelinstitute.org, dtic.mil, kendrion.com. Stainless steels, including Types 302, 304, 316, 321, and 347, are also considered compatible, particularly when properly cleaned and passivated dogemicrosystems.ca, nickelinstitute.org, dtic.mil, kendrion.com. Copper and copper alloys also demonstrate good resistance, forming protective copper fluoride layers dogemicrosystems.ca, wikipedia.org, dtic.mil, stackexchange.com.

Conversely, metals like molybdenum, tungsten, and titanium are unsuitable because their fluoride compounds are volatile, meaning the protective layer is continuously removed, exposing fresh metal to the corrosive gas dogemicrosystems.ca, wikipedia.org. Even noble metals like iridium, platinum, and gold can be corroded by ClF₃ wikipedia.org.

Table 1: Metallic Materials Compatibility with Chlorine Trifluoride

Material TypeSpecific ExamplesGeneral Compatibility NotesReferences
Nickel Alloys Nickel (200), Monel, InconelExcellent resistance; form stable, protective fluoride films. Preferred for elevated temperatures and demanding service. dogemicrosystems.ca, nickelinstitute.org, wikipedia.org, nickelinstitute.org, dtic.mil
Stainless Steels Types 302, 304, 316, 321, 347Good resistance when properly cleaned and passivated. Suitable for ambient to moderate temperatures. dogemicrosystems.ca, nickelinstitute.org, dtic.mil, kendrion.com
Copper Alloys Copper, Cu/Ni AlloysGood resistance; form protective copper fluoride layers. dogemicrosystems.ca, wikipedia.org, dtic.mil, stackexchange.com
Aluminum Alloys Alloys 1100, 2024, 5052, 6061Generally compatible when passivated; less resistant at elevated temperatures compared to nickel alloys. quora.com, dtic.mil
Unsuitable Metals Molybdenum, Tungsten, TitaniumUnsuitable due to volatile fluoride formation. dogemicrosystems.ca, wikipedia.org
Noble Metals Iridium, Platinum, GoldCan be corroded; form chlorides and fluorides. wikipedia.org

Development and Evaluation of Non-Metallic Materials for Containment Systems

Non-metallic materials, particularly fluoropolymers and ceramics, are also investigated for their potential in ClF₃ containment, often for specific components like seals, linings, or coatings.

Perfluorinated polymers, such as Polytetrafluoroethylene (PTFE), Perfluoroalkoxy alkanes (PFA), and Fluorinated Ethylene Propylene (FEP), are known for their exceptional chemical inertness and are considered for applications involving aggressive chemicals holscot.com, d-nb.info, perolousa.net. However, even these highly resistant materials can react with potent oxidizers like ClF₃, especially under turbulent conditions or if impurities are present holscot.com. Perfluoroelastomers (FFKMs) also exhibit excellent chemical resistance and are used in harsh environments, but their compatibility with ClF₃ requires careful consideration google.com, hdslippers.com.

Table 2: Non-Metallic Materials Compatibility with this compound

Material TypeSpecific ExamplesGeneral Compatibility NotesReferences
Perfluorinated Polymers PTFE, PFA, FEPGenerally inert but can react with ClF₃, especially under turbulent conditions or with impurities. Used for seals and linings where extreme chemical resistance is needed. holscot.com, d-nb.info, perolousa.net
Perfluoroelastomers FFKMsExhibit high chemical resistance; used for sealing. Compatibility with ClF₃ requires careful evaluation. google.com, hdslippers.com
Other Polymers Kel-F (Chlorotrifluoroethylene)Shows moderate weight gain on exposure to ClF₃ mixtures. Can be susceptible to degradation and ignition at elevated temperatures. osti.gov, d-nb.info
Ceramics Alumina (B75360) (Al₂O₃), Silicon Carbide (SiC)Generally exhibit good chemical resistance and thermal stability. Aluminum nitride (AlN) shows anticorrosive behavior up to approximately 900 °C, forming a protective aluminum trifluoride layer. At higher temperatures, sublimation of AlF₃ can lead to surface degradation. researchgate.net
Carbonaceous Materials Graphite (B72142)High density carbon and graphite have been observed to disintegrate in liquid ClF₃ below 25 °C. osti.gov

Ceramic materials like alumina (Al₂O₃) and silicon carbide (SiC) are explored for their high-temperature stability and chemical resistance onepetro.org, onepetro.org. Aluminum nitride (AlN) has demonstrated anticorrosive behavior against ClF₃ up to about 900 °C, forming a protective aluminum trifluoride (AlF₃) layer researchgate.net. However, at temperatures above 800 °C, the AlF₃ layer can slightly sublimate, potentially affecting surface morphology. Carbonaceous materials, such as graphite, have shown susceptibility to disintegration when in contact with liquid ClF₃ at lower temperatures osti.gov.

Corrosion Mechanism Research in High-Fluorine Environments

The corrosive nature of ClF₃ stems from its extreme oxidizing power and its ability to react with a wide range of materials, often initiating spontaneous combustion collegedunia.com, nih.gov, lindecanada.ca, byjus.com. Corrosion mechanisms involve the direct reaction of ClF₃ with the material, leading to the formation of metal fluorides and chlorides, and often releasing significant heat wikipedia.org, byjus.com.

In metallic systems, corrosion can manifest as uniform attack, pitting, or intergranular corrosion, particularly if moisture or other contaminants are present nickelinstitute.org. The high permeability of fluorine in metals, compared to oxygen or chlorine, means that internal fluoride formation can occur, leading to embrittlement and degradation of mechanical properties onepetro.org, onepetro.org. At elevated temperatures, the molten state of metal fluorides can also lead to high corrosion rates due to dissolution onepetro.org.

In the context of high-temperature molten fluoride salts, similar corrosion mechanisms apply, often involving the selective dissolution of alloying elements like chromium, with grain boundaries acting as preferential sites for attack semanticscholar.org, researchgate.net, gatech.edu. Impurities such as oxides and moisture in these salts can significantly exacerbate corrosion gatech.edu.

Compound List:

this compound (ClF₃)

Nickel

Copper

Stainless Steel (Types 302, 304, 316, 321, 347)

Monel

Inconel

Molybdenum

Tungsten

Titanium

Iridium

Platinum

Gold

Aluminum

Aluminum Alloys

Chromium

Polytetrafluoroethylene (PTFE)

Perfluoroalkoxy alkanes (PFA)

Fluorinated Ethylene Propylene (FEP)

Perfluoroelastomers (FFKMs)

Kel-F (Chlorotrifluoroethylene)

Alumina (Al₂O₃)

Silicon Carbide (SiC)

Aluminum Nitride (AlN)

Graphite

Hydrogen Fluoride (HF)

Hydrogen Chloride (HCl)

Oxygen Difluoride (OF₂)

Chlorine Monofluoride (ClF)

Chlorine Dioxide (ClO₂)

Chlorous Acid (HClO₂)

Chlorine Oxyfluoride (ClOF)

Chloropentafluoride (ClF₅)

Perchloryl Fluoride (ClO₃F)

Uranium Hexafluoride (UF₆)

Scandium Fluoride (ScF₃)

Lanthanum Fluoride (LaF₃)

Strontium Fluoride (SrF₂)

Barium Fluoride (BaF₂)

Magnesium Fluoride (MgF₂)

Aluminum Fluoride (AlF₃)

Nickel Fluoride (NiF₂)

Copper Fluoride (CuF₂)

Chromium Fluoride (CrF₃)

Lithium Fluoride (LiF)

Sodium Fluoride (NaF)

Potassium Fluoride (KF)

Magnesium (Mg)

Lithium (Li)

Iron (Fe)

Manganese (Mn)

Boron Trichloride (BCl₃)

Silicon Tetrafluoride (SiF₄)

Tungsten Hexafluoride (WF₆)

Nitrogen Trifluoride (NF₃)

Ethane (C₂H₆)

Methane (B114726) (CH₄)

Benzene (C₆H₆)

Ether (e.g., Diethyl ether)

Ammonia (NH₃)

Arsenic Trioxide (As₂O₃)

Bismuth Trioxide (Bi₂O₃)

Lanthanum Oxide (La₂O₃)

Phosphorus Pentoxide (P₂O₅)

Stannic Oxide (SnO₂)

Fuming Nitric Acid (HNO₃)

Potassium Carbonate (K₂CO₃)

Potassium Iodide (KI)

Silver Nitrate (AgNO₃)

Sodium Hydroxide (NaOH)

Sulfuric Acid (H₂SO₄)

Nitrosyl Fluoride (NOF)

Alkali Metal Fluorides (e.g., CsF, RbF, KF)

Alkylammonium Chlorides

Diphenyl Disulfide (Ph₂S₂)

Pentafluorosulfanyl Benzene (PhSF₅)

Carbon Monoxide (CO)

Carbonyl Fluoride (COF₂)

Tetrafluoridoaurate ([AuF₄]⁻)

Acetonitrile (CH₃CN)

Bromo and Chloro Fluorine Compounds

Tetrafluoroethylene (TFE)

Hexafluoropropylene (HFP)

Perfluorovinyl Ether (PAVE)

Barium Titanate (BaTiO₃)

TEOS (Tetraethyl orthosilicate)

SiH₄ (Silane)

C₂F₆ (Hexafluoroethane)

CF₄ (Tetrafluoromethane)

H₂O₂ (Hydrogen Peroxide)

O₃ (Ozone)

H₂O (Water)

N₂ (Nitrogen)

O₂ (Oxygen)

H₂ (Hydrogen)

LiCrO₂

Environmental Chemistry and Transformation Pathways

Atmospheric Chemistry and Degradation Mechanisms

Due to its high reactivity, chlorine trifluoride is not expected to have a significant atmospheric lifetime. Any release into the atmosphere will result in immediate reactions with atmospheric components, primarily water vapor. dogemicrosystems.ca The principal atmospheric degradation mechanism is its rapid hydrolysis with ambient moisture. dogemicrosystems.ca

In the vapor phase, and depending on the availability of water, this compound can decompose into a variety of substances, including chlorine (Cl₂), chlorine monofluoride (ClF), chloryl fluoride (B91410) (ClO₂F), chlorine dioxide (ClO₂), and hydrogen fluoride (HF). nih.gov Of these, chlorine, hydrogen fluoride, and chlorine dioxide are considered to have the most significant toxicological implications. nih.gov While direct photochemical reactions can occur, such as the formation of chlorine oxyfluoride (ClOF₃) through UV irradiation in the presence of oxygen, these pathways are considered minor compared to the swift and dominant hydrolysis reaction in the atmosphere. nih.govaalto.fi The extreme reactivity of ClF₃ means it is consumed almost instantly upon release, preventing its accumulation and transport in the atmosphere.

Interaction with Aqueous Environments and Hydrolysis Pathways

This compound reacts violently, and in some cases explosively, with water in any state (vapor, liquid, or ice). noaa.govwikipedia.org This highly exothermic reaction is the primary pathway for its decomposition in the environment. wikipedia.org The hydrolysis of ClF₃ is complex and can yield a range of products depending on the reaction conditions and the stoichiometry of the reactants.

Several reaction pathways for the hydrolysis of this compound have been identified:

A primary reaction with water can produce hydrogen fluoride (HF), hydrochloric acid (HCl), and oxygen (O₂). wikipedia.orgbyjus.com

ClF₃ + 2H₂O → 3HF + HCl + O₂ byjus.com

Another documented reaction with water vapor yields hydrogen fluoride (HF), chloryl fluoride (ClO₂F), and chlorine monofluoride (ClF).

2ClF₃ + 2H₂O → 4HF + ClO₂F + ClF

Other reported products from its reaction with water include chlorine and chlorine dioxide. noaa.gov The release of this compound into the atmosphere rapidly generates hydrogen fluoride and chlorine dioxide. noaa.gov

The heat generated from these reactions is substantial, often causing the resulting acidic products to be released as steam or vapor, which poses additional hazards. wikipedia.org

Summary of this compound Hydrolysis Reactions
ReactantsProductsReaction EquationReference
ClF₃, H₂OHF, HCl, O₂ClF₃ + 2H₂O → 3HF + HCl + O₂ byjus.com
ClF₃, H₂O (vapor)HF, ClO₂F, ClF2ClF₃ + 2H₂O → 4HF + ClO₂F + ClF
ClF₃, H₂OHF, Cl, O₂, OF₂ClF₃ + H₂O → HF + HCl + OF₂ wikipedia.org
ClF₃ (atmospheric release)HF, ClO₂Not specified noaa.gov

Byproduct Formation and Environmental Fate of Reaction Products

The hydrolysis of this compound results in the formation of several hazardous and corrosive byproducts. dogemicrosystems.canih.gov The primary products of concern are hydrogen fluoride (HF) and hydrochloric acid (HCl), along with various chlorine oxides and oxyfluorides. dogemicrosystems.cawikipedia.org

These reaction products are toxic and corrosive. dogemicrosystems.ca Hydrogen fluoride, in particular, is a highly toxic substance that can cause severe burns upon contact and can be absorbed through the skin into the bloodstream. dogemicrosystems.ca Inhalation of high concentrations of HF can lead to acute pulmonary edema. dogemicrosystems.ca The environmental fate of these byproducts is governed by their individual chemical properties.

Hydrogen Fluoride (HF) and Hydrochloric Acid (HCl): As highly water-soluble and acidic gases, they will be rapidly removed from the atmosphere through wet and dry deposition, contributing to acid rain in the immediate vicinity of the release.

Chlorine (Cl₂) and Chlorine Dioxide (ClO₂): These are reactive gases that will participate in further atmospheric chemical reactions. They are also toxic and pose a significant inhalation hazard.

Oxyhalogen Compounds (e.g., ClO₂F, ClOF): These compounds are also reactive and will likely undergo further reactions or hydrolysis in the environment. dogemicrosystems.ca

The immediate environmental impact of a this compound release is a localized area of severe chemical contamination, characterized by highly acidic conditions and the presence of toxic, reactive gases.

Environmental Fate and Hazards of ClF₃ Reaction Products
ByproductChemical FormulaKey HazardsEnvironmental Fate
Hydrogen FluorideHFHighly toxic, corrosive, severe burnsContributes to acid deposition
Hydrochloric AcidHClCorrosive, respiratory irritantContributes to acid deposition
ChlorineCl₂Toxic, respiratory irritant, oxidizerAtmospheric reactions
Chlorine DioxideClO₂Toxic, respiratory irritant, oxidizerAtmospheric reactions
Chloryl FluorideClO₂FReactive, toxicFurther hydrolysis/reactions
Chlorine MonofluorideClFReactive, toxicFurther hydrolysis/reactions

Future Research Directions and Emerging Paradigms

Exploration of Novel Reaction Pathways and Synthetic Targets

The formidable reactivity of chlorine trifluoride, while a significant handling challenge, is also the cornerstone of its synthetic potential. Historically, its use in organic synthesis has been limited because reactions are often difficult to control, leading to a variety of hazardous by-products. sesha.org However, future research is aimed at overcoming these limitations to unlock new synthetic applications.

One promising area is the development of controlled fluorination reactions. By exploring novel catalysts, solvent systems, and microreactor technologies, researchers aim to moderate the reactivity of ClF3, allowing for selective fluorination of complex organic molecules. Success in this area could provide new pathways to pharmaceuticals and agrochemicals, where fluorine incorporation is a key strategy for modulating biological activity.

Another direction involves using ClF3 to synthesize novel inorganic compounds and high-energy materials. Research has shown that ClF3 reacts with various metal oxides to form dioxychloronium salts containing complex fluoridometallate or oxidofluoridometallate anions. aalto.fi Future work could expand this to a wider range of precursors to create new materials with unique electronic, magnetic, or energetic properties. Photochemical activation is also an emerging paradigm; the use of UV irradiation to initiate reactions between ClF3 and other substrates can provide access to compounds that are not achievable through thermal methods, such as this compound oxide (ClF3O). nih.gov

Integration with Advanced Manufacturing Technologies

The most significant industrial application of this compound is in the semiconductor sector, where it is used for the in situ cleaning of CVD chambers. skyquestt.comsamaterials.com Its major advantage is the ability to effectively remove silicon and other deposits from chamber walls without requiring plasma activation, which reduces equipment damage and downtime. wikipedia.orgsesha.org Future research will focus on optimizing and expanding this role within advanced manufacturing.

As semiconductor devices continue to shrink and employ more complex, multi-material structures, the demand for highly precise and selective cleaning agents will grow. inhancetechnologies.comgrandviewresearch.com Research will likely investigate the integration of ClF3 cleaning processes for new materials used in next-generation chips. Furthermore, the principles of its application could be extended to other areas of advanced manufacturing, such as the production of advanced coatings, nanomaterials, or components for extreme environments where pristine surfaces are critical. jhuapl.edu The growing market for ClF3, driven by the electronics and chemical industries, underscores the need for innovations in its production and safe handling to support these advanced applications. grandviewresearch.com24chemicalresearch.com

High-Throughput Screening for New Compatible Materials

A primary obstacle to the broader application of this compound is its extreme reactivity with most materials. wikipedia.org Traditionally, identifying compatible materials has been a slow and hazardous process of testing individual candidates. The future paradigm for overcoming this challenge lies in the application of high-throughput screening (HTS) methodologies. wikipedia.org HTS utilizes automation and robotics to rapidly test vast libraries of materials under specific conditions. wikipedia.orgsigmaaldrich.com

Advanced Spectroscopic and In Situ Characterization Techniques

Understanding and controlling the reactions of this compound requires advanced analytical techniques capable of operating in real-time within harsh environments. In situ characterization is critical for process optimization, particularly in its application for CVD chamber cleaning. Future research will focus on developing and adapting sophisticated spectroscopic techniques for real-time monitoring of ClF3 processes.

Techniques such as Fourier Transform Infrared Spectroscopy (FTIR), mass spectrometry, and optical emission spectroscopy can be integrated into process chambers to monitor the concentration of ClF3, track the removal of residues, and detect the formation of volatile by-products. electrochem.org This allows for precise endpoint detection, ensuring the chamber is clean without wasting the reactive gas or unnecessarily etching chamber components. Surface-sensitive techniques like Auger Electron Spectroscopy (AES) and X-ray Photoelectron Spectroscopy (XPS) have been used in laboratory settings to analyze surfaces after exposure to ClF3, and the development of in situ versions of these tools could provide unprecedented insight into reaction mechanisms at the molecular level. researchgate.net The goal is to create a feedback loop where real-time data from these sensors are used to dynamically control process parameters, leading to greater efficiency, safety, and reproducibility.

TechniqueApplication in ClF3 Research
Mass Spectrometry (MS) Identifies volatile reaction products and by-products during reactions like CVD chamber cleaning.
Fourier Transform Infrared (FTIR) Monitors gas-phase concentrations of reactants and products in real-time; used for process control and endpoint detection. electrochem.org
Optical Emission Spectroscopy (OES) Analyzes light emitted from plasmas (if used) or chemical reactions to identify species present. electrochem.org
Auger Electron Spectroscopy (AES) Provides elemental and chemical state information of the top few atomic layers of a surface after exposure to ClF3. researchgate.net
X-ray Photoelectron Spectroscopy (XPS) Characterizes the chemical composition and bonding states on a material's surface, revealing reaction mechanisms. researchgate.net

Enhanced Computational Modeling for Predictive Chemistry

Given the hazards and experimental difficulties of working with this compound, computational chemistry and modeling are indispensable tools for research and process development. Future advancements in this area are moving toward highly predictive models that can reduce the need for physical experimentation.

Molecular dynamics (MD) simulations are already used to study the fundamental properties of liquid ClF3 and its interactions at a molecular level. researchgate.netcdnsciencepub.com Quantum chemistry methods like Density Functional Theory (DFT) are employed to investigate reaction mechanisms and predict the structure of reaction products. aalto.fi The emerging paradigm is the integration of these physics-based models with machine learning (ML) and artificial intelligence (AI). arxiv.orgoup.com

ML models can be trained on existing experimental and computational data to rapidly predict material compatibility, toxicity, and reaction outcomes for new chemical systems. scispace.comacs.org This approach can accelerate the discovery of new compatible materials (as mentioned in 9.3) and help identify promising synthetic pathways. Furthermore, Computational Fluid Dynamics (CFD) can be used to model the transport and reaction of ClF3 within complex systems like CVD chambers or industrial pipelines, allowing for the optimization of gas flow, temperature, and pressure to maximize efficiency and safety. mdpi.comresearchgate.net This synergy between advanced computational methods and targeted experiments will be crucial for safely exploring the full potential of this compound.

Modeling TechniqueApplication to this compound Chemistry
Molecular Dynamics (MD) Simulates the motion and interaction of ClF3 molecules to predict thermodynamic and structural properties. researchgate.netcdnsciencepub.com
Density Functional Theory (DFT) Calculates the electronic structure of molecules to investigate reaction pathways, transition states, and product stability. aalto.fi
Machine Learning (ML) Predicts material compatibility, reaction outcomes, and properties by learning from large datasets. oup.comscispace.com
Computational Fluid Dynamics (CFD) Models fluid flow and chemical reactions to optimize industrial processes like CVD chamber cleaning. mdpi.comresearchgate.net

Conclusion

Summary of Key Research Advances

Recent research and development in chlorine trifluoride (ClF3) have focused on enhancing production methods, improving safety, and expanding its applications. nzbarcon.com Innovations in manufacturing include the development of automated synthesis and advanced purification processes, which are leading to safer and more scalable production of high-purity ClF3. globenewswire.comgoogle.com These technological advancements are critical in meeting the stringent quality demands of high-tech industries. nzbarcon.com

In the semiconductor sector, which accounted for 41.7% of the market share in 2024, research has reinforced the role of ClF3 as a highly efficient agent for the plasma-less cleaning of chemical vapor deposition (CVD) chambers. inhancetechnologies.comgrandviewresearch.com Its ability to remove semiconductor material from chamber walls without requiring plasma activation or chamber disassembly increases productivity and equipment lifespan. inhancetechnologies.comvedantu.comwikipedia.org Responding to this demand, companies have launched new product lines of ClF3 cleaning products specifically for the electronics industry. zionmarketresearch.com

Furthermore, strategic collaborations are driving innovation. For instance, in 2023, Air Liquide announced a partnership with a leading aerospace firm to develop next-generation oxidizers using ClF3's reactive properties. globenewswire.com Such initiatives, along with investments by companies like Merck KGaA to expand high-purity gas production, highlight the ongoing efforts to leverage ClF3's unique characteristics for advanced applications. globenewswire.com

Research AreaKey AdvanceImpact
Production Automated synthesis and advanced purificationIncreased safety, scalability, and purity. globenewswire.comgoogle.com
Semiconductors Optimized plasma-less CVD chamber cleaningEnhanced efficiency and productivity in chip manufacturing. inhancetechnologies.comvedantu.com
Aerospace Development of next-generation oxidizersPotential for higher performance rocket propulsion systems. globenewswire.com
Commercialization New product lines for electronicsMeets growing demand from the global electronics sector. zionmarketresearch.com

Persistent Challenges and Opportunities in this compound Research

Despite its utility, significant challenges in this compound research and handling persist, primarily stemming from its extreme reactivity and hazardous nature. sesha.orgresearchgate.net ClF3 is a powerful oxidizing and fluorinating agent that can ignite many materials, including asbestos (B1170538) and concrete, without an ignition source. wikipedia.orgbris.ac.uk This hypergolic reactivity, combined with its high toxicity, presents substantial challenges for safe storage, handling, and transport. sesha.orgbris.ac.uk The compound reacts explosively with water, producing other hazardous substances like hydrofluoric acid and hydrochloric acid, which complicates fire suppression and emergency response. wikipedia.orgsesha.org

However, these challenges are paralleled by significant opportunities, driven by growing demand in key industrial sectors. The global this compound market is expanding, with projections indicating continued growth fueled by the semiconductor and aerospace industries. globenewswire.comgrandviewresearch.comskyquestt.com This growth creates a strong incentive for research into safer handling protocols and more robust materials for containment. grandviewresearch.comsesha.org

A major opportunity lies in its environmental profile for certain applications. Unlike potent greenhouse gases such as perfluorocarbons (PFCs) and nitrogen trifluoride (NF3) used in the semiconductor industry, this compound has no global warming potential. researchgate.net This positions ClF3 as a potentially more environmentally friendly alternative for etching and cleaning processes, aligning with global green chemistry initiatives. researchgate.neteinpresswire.com Further research into advanced applications in nanotechnology, energy storage, and advanced battery technologies also presents new avenues for growth. einpresswire.com

AspectChallengeOpportunity
Reactivity Extreme hypergolic and corrosive properties make handling difficult. wikipedia.orgbris.ac.ukHigh reactivity is ideal for applications like rocket propellants and industrial synthesis. grandviewresearch.com
Safety High toxicity and explosive reaction with water pose significant risks. wikipedia.orgnih.govDrive to develop improved safety protocols and containment materials. grandviewresearch.comsesha.org
Environment Produces toxic byproducts upon hydrolysis. wikipedia.orgbris.ac.ukZero global warming potential offers an alternative to greenhouse gases in electronics manufacturing. researchgate.net
Market Niche applications due to handling difficulties.Growing demand in high-value sectors like semiconductors, aerospace, and nuclear processing. zionmarketresearch.comskyquestt.comeinpresswire.com

Broader Implications for Fundamental and Applied Chemistry

This compound holds significant implications for both fundamental and applied chemistry. From a fundamental perspective, its T-shaped molecular geometry and hypervalent bonding serve as a key example for VSEPR theory and advance the understanding of chemical bonding beyond simple octet rules. wikipedia.org As one of the most powerful fluorinating agents known, surpassed only by elemental fluorine, ClF3 enables chemical reactions and syntheses that would otherwise be difficult to achieve, allowing for the creation of various metal fluorides. google.comsesha.orgbris.ac.uk The study of its extreme reactivity provides valuable insights into reaction kinetics and the limits of chemical stability.

In applied chemistry, the impact of this compound is profound across several advanced industries:

Semiconductor Manufacturing : It is an indispensable tool for the plasma-less cleaning and etching of silicon wafers and CVD chambers. skyquestt.comeinpresswire.com This application is critical for the fabrication of modern microelectronics, enabling the trend towards smaller and more powerful devices. inhancetechnologies.comgrandviewresearch.com

Nuclear Fuel Processing : ClF3 is used to convert uranium metal into uranium hexafluoride (UF6), a crucial gaseous intermediate for the uranium enrichment process in the nuclear fuel cycle. inhancetechnologies.comvedantu.combyjus.com

Aerospace and Propellants : It has been investigated extensively as a high-performance, storable oxidizer in rocket propellant systems due to its rapid hypergolic ignition with fuels. wikipedia.orgsesha.org

Materials Science : The extreme corrosivity (B1173158) of ClF3 necessitates the use of specialized materials for its containment, such as nickel alloys that form a passivating metal fluoride (B91410) layer. wikipedia.orgbyjus.com This drives research into corrosion-resistant materials and surface passivation science.

The unique and potent properties of this compound ensure its continued importance in pushing the boundaries of both theoretical chemical principles and practical, high-stakes industrial applications.

Q & A

Q. What critical safety protocols must be followed when handling ClF₃ in laboratory settings?

Researchers must adhere to strict safety measures, including:

  • Training : Mandatory hazard-specific training covering decontamination, emergency procedures, and proper use of personal protective equipment (PPE) such as gas-tight suits and face shields .
  • Storage : Store in cool, ventilated areas away from organic materials, water, and incompatible substances (e.g., hydrocarbons, glass). Use sealed containers to prevent accidental reactions .
  • Emergency Preparedness : Install emergency showers and eyewash stations. Immediate decontamination is required upon exposure to skin or eyes .

Q. What experimental methods are recommended for synthesizing high-purity ClF₃?

ClF₃ is typically synthesized via direct fluorination of chlorine gas (Cl₂) using fluorine (F₂) under controlled conditions. Key steps include:

  • Reactor Design : Use nickel or Monel reactors resistant to fluorination.
  • Purification : Distill the product to remove unreacted Cl₂ and F₂. Purity is verified using gas chromatography or mass spectrometry .

Q. How should researchers design experiments to mitigate ClF₃’s reactivity with common lab materials?

  • Material Compatibility : Avoid glass, rubber, and organic solvents. Use polytetrafluoroethylene (PTFE) or nickel-based equipment.
  • Controlled Environment : Conduct reactions in inert atmospheres (e.g., argon) to prevent unintended ignition .

Advanced Research Questions

Q. How can the IDLH (Immediately Dangerous to Life or Health) value for ClF₃ be determined, and how is interspecies variability addressed?

The IDLH value (12 ppm) is derived from animal studies (e.g., rat LC₅₀ data) and adjusted using uncertainty factors:

  • Data Sources : Evaluate acute toxicity studies for NOAELs (No Observed Adverse Effect Levels) and LOAELs (Lowest Observed Adverse Effect Levels). For ClF₃, eye irritation in rats at 480 ppm for 5 minutes was critical .
  • Adjustments : Apply an uncertainty factor of 10 (3 for interspecies variability, 3 for human variability) to extrapolate safe exposure limits .

Q. How can discrepancies in reported LC₅₀ values for ClF₃ across studies be resolved?

Discrepancies often arise from differences in exposure duration, species, or experimental setups. Researchers should:

  • Compare Protocols : Standardize metrics (e.g., adjust all data to 30-minute exposure equivalents).
  • Validate Methods : Cross-reference studies using peer-reviewed data from sources like NIOSH or NIST .
  • Example: Table 4 in highlights adjusted 30-minute concentrations and composite uncertainty factors for ClF₃ toxicity.

Q. What methodologies quantify ClF₃’s thermal stability and decomposition products under varying conditions?

  • Thermodynamic Analysis : Use calorimetry to measure heat release during decomposition. ClF₃ decomposes into ClF, F₂, and Cl₂ at elevated temperatures.
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Identify decomposition byproducts in controlled pyrolysis experiments .

Q. How does ClF₃’s reactivity with silicon-based materials impact its use in semiconductor research?

ClF₃ etches silicon via the reaction:

3Si+4ClF33SiF4+2Cl2+ClF3\text{Si} + 4\text{ClF}_3 \rightarrow 3\text{SiF}_4 + 2\text{Cl}_2 + \text{ClF}
  • Etching Rate Quantification : Measure mass loss of silicon wafers exposed to ClF₃ gas at standardized pressures and temperatures.
  • Safety vs. Efficiency : Balance etching efficiency with containment protocols to prevent uncontrolled exothermic reactions .

Data-Driven Research Considerations

Q. How can researchers validate vapor pressure data for ClF₃ across temperature ranges?

  • NIST Data : Reference standardized datasets (e.g., vapor pressure at 300–317 K: 169–171 kPa) .
  • Experimental Replication : Use static or dynamic methods to reproduce results, ensuring calibration against known reference points .

Q. What strategies ensure accurate characterization of ClF₃’s molecular geometry in computational studies?

  • DFT Calculations : Optimize structures using hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set.
  • Experimental Validation : Cross-check with crystallographic data or electron diffraction studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.